Edifoligide - 476273-48-0

Edifoligide

Catalog Number: EVT-13870268
CAS Number: 476273-48-0
Molecular Formula: C272H344N106O138P26S26
Molecular Weight: 8945 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Edifoligide is a synthetic oligonucleotide designed as a decoy for the E2F transcription factor, primarily targeting the prevention of neointimal hyperplasia and vein graft failure in cardiovascular applications. Initially developed by Corgentech Inc., it has been investigated for its potential to enhance the patency of vein grafts following coronary artery bypass graft surgery. Despite its promising mechanism, clinical trials have shown mixed results regarding its efficacy.

Source

Edifoligide is derived from the need to address complications associated with vascular surgeries, particularly those involving autologous vein grafts. It was initially developed for clinical use in the early 2000s, with significant studies such as the PREVENT IV trial assessing its effectiveness in preventing vein graft failure.

Classification

Edifoligide is classified under therapeutic agents known as transcription factor decoys. Specifically, it is categorized within nucleic acids and polynucleotides due to its structure and function as an oligonucleotide .

Synthesis Analysis

Methods

The synthesis of Edifoligide involves solid-phase synthesis techniques commonly used for oligonucleotides. This process allows for precise control over the sequence and modifications of nucleotides, resulting in a double-stranded structure.

Technical Details

The synthesis typically follows these steps:

  1. Solid-Phase Attachment: Nucleotides are sequentially added to a solid support.
  2. Deprotection: Protecting groups on nucleobases are removed to allow for subsequent coupling.
  3. Coupling: The next nucleotide is added through phosphoramidite chemistry.
  4. Cleavage and Purification: The oligonucleotide is cleaved from the support and purified using high-performance liquid chromatography.

The final product, Edifoligide, has a complex structure characterized by multiple phosphorothioate linkages that enhance its stability in biological systems .

Molecular Structure Analysis

Structure

The molecular formula of Edifoligide is C272H344N106O138P26S26C_{272}H_{344}N_{106}O_{138}P_{26}S_{26}. Its structure consists of a backbone made up of alternating sugar and phosphate groups, with specific modifications that enhance binding to the E2F transcription factor.

Data

  • Molecular Weight: Approximately 6,048 Da.
  • Structural Features: Includes phosphorothioate modifications which increase resistance to nucleases, thereby prolonging its action in vivo .
Chemical Reactions Analysis

Reactions

Edifoligide functions primarily through its interaction with E2F transcription factors. When it binds to these factors, it prevents them from activating genes associated with cell proliferation, thereby inhibiting neointimal hyperplasia.

Technical Details

  • Binding Affinity: The affinity of Edifoligide for E2F transcription factors has been shown to be significant, allowing it to effectively compete with native DNA binding sites.
  • Mechanism of Action: By mimicking the natural binding sites of E2F, Edifoligide effectively sequesters these transcription factors away from their target genes .
Mechanism of Action

Process

Edifoligide acts by binding to E2F transcription factors, which play crucial roles in regulating the cell cycle and gene expression related to cell proliferation. This binding inhibits the transcriptional activity of E2F-target genes involved in smooth muscle cell proliferation and migration.

Data

Clinical studies have demonstrated that while Edifoligide shows potential in preclinical settings (e.g., rabbit models), its efficacy in human trials has been less conclusive. The PREVENT IV trial indicated no significant difference in vein graft failure rates compared to placebo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  • Stability: Enhanced stability due to phosphorothioate modifications.
  • pH Sensitivity: Maintains stability across a range of physiological pH levels.

Relevant data indicate that Edifoligide's structural modifications contribute significantly to its pharmacological profile, allowing it to withstand degradation by nucleases present in biological environments .

Applications

Scientific Uses

Edifoligide has been primarily investigated for its applications in cardiovascular medicine, particularly:

  • Prevention of Vein Graft Failure: Targeting neointimal hyperplasia post-surgery.
  • Gene Therapy Research: As a model for developing other transcription factor decoys aimed at various diseases related to cell proliferation.

Despite its discontinuation in further development phases due to limited efficacy demonstrated in clinical trials, Edifoligide remains a noteworthy example of innovative approaches using oligonucleotide technology in vascular biology .

Introduction to Edifoligide as a Therapeutic Agent

Edifoligide (also known as E2F Decoy) represents a pioneering approach in transcription factor decoy therapeutics, specifically designed to modulate pathological gene expression in vascular diseases. This synthetic double-stranded oligodeoxynucleotide (ODN) competitively inhibits the E2F family of transcription factors, which regulate cell cycle progression and proliferation. The compound emerged from advances in genomic medicine that enabled precise targeting of disease mechanisms at the molecular level. Unlike conventional small-molecule drugs, edifoligide functions through sequence-specific interception of transcription factors before they activate genes responsible for neointimal hyperplasia—a pathological process central to vascular graft failure [2] [7].

Historical Context of Transcription Factor Decoy Therapeutics

Transcription factor decoys represent a therapeutic paradigm that emerged in the 1990s from advances in molecular biology and nucleic acid chemistry. These synthetic DNA fragments mimic the consensus binding sequences of target transcription factors, acting as molecular sponges to sequester them from native genomic promoters. Edifoligide entered development as part of a wave of oligonucleotide-based therapeutics designed to interfere with disease-causing gene expression programs without permanent genetic modification. Preclinical studies demonstrated that ex vivo application of edifoligide to vein grafts could effectively inhibit E2F-mediated transcription, disrupting the cell cycle progression of vascular smooth muscle cells (VSMCs) that drive graft stenosis. This approach leveraged the temporary nature of decoy activity, providing transient cell cycle arrest during the critical postoperative period without permanent genomic alteration [2].

Table 1: Evolution of Transcription Factor Decoy Therapeutics

EraTherapeutic FocusKey Technological AdvancesRepresentative Agents
1990-2000Proof-of-conceptStabilized oligonucleotidesNF-κB decoys
2000-2010Vascular applicationsPressure-mediated deliveryEdifoligide (E2F decoy)
2010-PresentTargeted therapiesConjugated nanoparticlesSTAT3 decoys

Rationale for E2F Targeting in Vascular Pathologies

The E2F transcription factor family serves as a master regulator of cell cycle progression from G1 to S phase, directly controlling genes essential for DNA synthesis and cellular proliferation. In vascular pathologies, mechanical injury during vein graft harvesting triggers quiescent VSMCs to re-enter the cell cycle. The resulting hyperplastic response produces excessive neointima formation—the pathological substrate for graft stenosis and failure. E2F activation represents the final common pathway for multiple mitogenic signals that converge on cell cycle machinery. Preclinical studies established that E2F binding sites in promoter regions of proliferative genes (e.g., proliferating cell nuclear antigen, c-myc, and cdc2) could be effectively blocked with decoy oligonucleotides. This mechanistic rationale positioned edifoligide as a disease-modifying therapy rather than a symptomatic approach, targeting the fundamental molecular pathology underlying vein graft failure [1] [2] [7].

The molecular strategy exploited the temporal specificity of E2F activation, which peaks within hours to days following vascular injury. Animal models demonstrated that a single intraoperative application of edifoligide could produce sustained inhibition of neointimal hyperplasia for months, suggesting that transient perioperative E2F blockade could durably alter the natural history of vein graft remodeling. This therapeutic window made edifoligide particularly suitable for ex vivo application during coronary artery bypass grafting (CABG) or peripheral bypass procedures [2].

Edifoligide’s Emergence in Genomic Medicine Paradigms

Edifoligide development coincided with the maturation of genomic medicine approaches that leveraged the Human Genome Project's outputs. Its design exemplifies rational drug development based on comprehensive understanding of cell cycle genetics and transcriptional regulation. The compound represented a convergence of three technological advances: (1) oligonucleotide synthesis capabilities enabling production of clinical-grade decoys; (2) pressure-mediated delivery systems for efficient ex vivo transfection; and (3) vascular biology insights defining the molecular timeline of graft failure [2] [7].

The PREVENT (PRoject of Ex-vivo Vein graft ENgineering via Transfection) clinical trial program embodied a translational genomics approach, moving from target validation to multicenter efficacy studies. PREVENT III (N=1,404) focused on infrainguinal revascularization for critical limb ischemia, while PREVENT IV (N=3,014) investigated CABG patients with at least two planned vein grafts. These trials reflected genomic medicine principles by targeting a molecular pathway identified through functional genomics rather than phenotypic screening. Despite ultimately demonstrating neutral results, edifoligide's development advanced oligonucleotide delivery methodologies and established rigorous frameworks for evaluating transcription factor decoys in clinical settings [1] [4] [7].

Table 2: PREVENT Clinical Trial Program Overview

Trial PhasePatient PopulationPrimary EndpointKey Findings
PREVENT I (Pilot)Peripheral bypassSafety/FeasibilityEstablished delivery protocol
PREVENT II (Phase 2)CABGGraft patencyDose selection for Phase 3
PREVENT III (Phase 3)1,404 CLI patientsGraft failure at 1 yearNo significant benefit (HR 1.08, p=0.48)
PREVENT IV (Phase 3)3,014 CABG patientsAngiographic vein graft failure at 12-18 months45.2% vs 46.3% (p=0.66)

Properties

CAS Number

476273-48-0

Product Name

Edifoligide

IUPAC Name

1-[5-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione;1-[4-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C272H344N106O138P26S26

Molecular Weight

8945 g/mol

InChI

InChI=1S/C137H171N58O67P13S13.C135H173N48O71P13S13/c1-52-23-185(136(208)180-121(52)198)85-9-54(197)69(237-85)26-223-263(210,276)255-60-15-90(187-43-158-99-108(141)150-39-154-112(99)187)243-75(60)32-229-271(218,284)257-62-17-92(189-45-160-101-110(143)152-41-156-114(101)189)244-76(62)33-230-272(219,285)258-63-18-93(190-46-161-102-111(144)153-42-157-115(102)190)245-77(63)34-231-273(220,286)260-66-21-97(194-50-165-106-119(194)173-131(148)178-126(106)203)248-80(66)37-234-275(222,288)262-67-22-98(195-51-166-107-120(195)174-132(149)179-127(107)204)249-81(67)38-235-274(221,287)261-65-20-96(193-49-164-105-118(193)172-130(147)177-125(105)202)247-79(65)36-233-267(214,280)253-58-13-88(184-8-5-84(140)169-135(184)207)240-72(58)29-227-269(216,282)259-64-19-95(192-48-163-104-117(192)171-129(146)176-124(104)201)246-78(64)35-232-266(213,279)252-57-12-87(183-7-4-83(139)168-134(183)206)238-70(57)27-225-265(212,278)251-56-11-86(182-6-3-82(138)167-133(182)205)239-71(56)28-226-268(215,281)254-59-14-89(186-24-53(2)122(199)181-137(186)209)241-73(59)30-228-270(217,283)256-61-16-91(188-44-159-100-109(142)151-40-155-113(100)188)242-74(61)31-224-264(211,277)250-55-10-94(236-68(55)25-196)191-47-162-103-116(191)170-128(145)175-123(103)200;1-54-29-175(132(198)166-117(54)186)97-21-64(78(234-97)39-216-256(203,269)242-59-16-92(228-72(59)33-184)170-10-5-86(136)155-127(170)193)250-263(210,276)224-43-82-69(26-102(238-82)180-50-151-106-111(142)147-48-149-113(106)180)252-266(213,279)227-46-85-71(28-104(241-85)183-53-154-109-116(183)162-126(145)165-123(109)192)254-267(214,280)225-44-83-68(25-101(239-83)179-49-150-105-110(141)146-47-148-112(105)179)251-265(212,278)223-42-81-67(24-100(237-81)178-32-57(4)120(189)169-135(178)201)249-262(209,275)222-41-80-66(23-99(236-80)177-31-56(3)119(188)168-134(177)200)248-261(208,274)221-40-79-65(22-98(235-79)176-30-55(2)118(187)167-133(176)199)247-260(207,273)219-38-77-62(19-95(233-77)173-13-8-89(139)158-130(173)196)245-258(205,271)217-36-75-61(18-94(231-75)172-12-7-88(138)157-129(172)195)244-257(204,270)218-37-76-63(20-96(232-76)174-14-9-90(140)159-131(174)197)246-259(206,272)226-45-84-70(27-103(240-84)182-52-153-108-115(182)161-125(144)164-122(108)191)253-264(211,277)220-35-74-60(17-93(230-74)171-11-6-87(137)156-128(171)194)243-255(202,268)215-34-73-58(185)15-91(229-73)181-51-152-107-114(181)160-124(143)163-121(107)190/h3-8,23-24,39-51,54-81,85-98,196-197H,9-22,25-38H2,1-2H3,(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H,215,281)(H,216,282)(H,217,283)(H,218,284)(H,219,285)(H,220,286)(H,221,287)(H,222,288)(H2,138,167,205)(H2,139,168,206)(H2,140,169,207)(H2,141,150,154)(H2,142,151,155)(H2,143,152,156)(H2,144,153,157)(H,180,198,208)(H,181,199,209)(H3,145,170,175,200)(H3,146,171,176,201)(H3,147,172,177,202)(H3,148,173,178,203)(H3,149,174,179,204);5-14,29-32,47-53,58-85,91-104,184-185H,15-28,33-46H2,1-4H3,(H,202,268)(H,203,269)(H,204,270)(H,205,271)(H,206,272)(H,207,273)(H,208,274)(H,209,275)(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H2,136,155,193)(H2,137,156,194)(H2,138,157,195)(H2,139,158,196)(H2,140,159,197)(H2,141,146,148)(H2,142,147,149)(H,166,186,198)(H,167,187,199)(H,168,188,200)(H,169,189,201)(H3,143,160,163,190)(H3,144,161,164,191)(H3,145,162,165,192)

InChI Key

HADYXSDGHJBORG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)OP(=S)(O)OCC5C(CC(O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.